molecular formula C7H14O4 B169958 4,4-Dimethoxytetrahydro-2H-pyran-3-ol CAS No. 104681-92-7

4,4-Dimethoxytetrahydro-2H-pyran-3-ol

Cat. No. B169958
M. Wt: 162.18 g/mol
InChI Key: BXGOXDLHSNHTCX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The asymmetric enzymatic ketone reduction of 4,4-dimethoxytetrahydro-2H-pyran-3-one to produce ®-α-hydroxyketal, a chiral precursor for pharmaceutical intermediates, is a significant application. This process achieves high enantioselectivity (>99% ee) and utilizes an economical in situ NADPH-cofactor regeneration using glucose dehydrogenase. This method has been scaled up to produce large quantities (80 kg) of ®-4,4-dimethoxytetrahydro-2H-pyran-3-ol, with pH control and agitation speed being crucial for successful scale-up.


Molecular Structure Analysis

The molecular formula of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol is C7H14O4 . The average mass is 162.184 Da and the monoisotopic mass is 162.089203 Da .


Chemical Reactions Analysis

Research on the synthesis of epoxyquinol A and related molecules demonstrates the chemical reactivity and structural modifications of 2H-pyran precursors. This includes studies on [4 + 2] and [4 + 4] dimerization processes, providing valuable insight into the potential for novel structural diversity in chemical synthesis.


Physical And Chemical Properties Analysis

The density of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol is 1.1±0.1 g/cm3 . The boiling point is 236.8±40.0 °C at 760 mmHg . The compound has 4 hydrogen bond acceptors and 1 hydrogen bond donor .

Scientific Research Applications

Field

Chemistry

Application Summary

The 2H-pyran ring is a structural motif present in many natural products and is a strategic key intermediate in the construction of many of these structures . 4,4-Dimethoxytetrahydro-2H-pyran-3-ol could potentially be used in the synthesis of these structures.

Results or Outcomes

The results or outcomes of this application are not specified in the source .

Application in Pharmaceutical Synthesis

Field

Pharmaceuticals

Application Summary

Researchers at Merck & Co. reported the pilot-scale asymmetric synthesis of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol with a ketone reductase and in situ cofactor recycling .

Results or Outcomes

The synthesis was reported to have high yield and enantiomeric excess .

Safety And Hazards

The compound is intended for research use only and is not for medicinal, household or other use . The safety data sheet should be referred to for more detailed safety information .

properties

IUPAC Name

4,4-dimethoxyoxan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4/c1-9-7(10-2)3-4-11-5-6(7)8/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGOXDLHSNHTCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCOCC1O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90479822
Record name 4,4-Dimethoxytetrahydro-2H-pyran-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethoxytetrahydro-2H-pyran-3-ol

CAS RN

104681-92-7
Record name 4,4-Dimethoxytetrahydro-2H-pyran-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

reacting said 3,4-dihydroxytetrahydro-2H-pyran-4-sulfonic acid, sodium salt with methanol and trimethylorthoformate in the presence of an acid to form 4,4-dimethoxytetrahydro-2H-pyran-3-ol; and
Name
3,4-dihydroxytetrahydro-2H-pyran-4-sulfonic acid
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Synthesis routes and methods II

Procedure details

To a solution of 4-methoxy-3,6-dihydro-2H-pyran (5.00 g, 43.8 mmol) in methanol (100 mL) at 0° C. was dropwise added a solution of m-chloroperbenzoic acid (15.1 g, 87.6 mmol) in methanol (15 mL). After being stirred for 5 h, methanol was removed in vacuo and the white residue was dissolved in methylene chloride (300 mL). To the solution was added K2CO3. The resulting solution was stirred for 1 h and filtered through celite. The filtrate was evaporated in vacuo to provide the desired product which was used directly for the next reaction without purification.
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100 mL
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15 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
B Kosjek, J Nti-Gyabaah, K Telari… - … Process Research & …, 2008 - ACS Publications
The asymmetric enzymatic ketone reduction of 4,4-dimethoxytetrahydro-2H-pyran-3-one provided the (R)-α-hydroxyketal, an important chiral precursor for a pharmaceutical intermediate…
Number of citations: 66 pubs.acs.org
DM Solano, P Hoyos, MJ Hernáiz, AR Alcántara… - Bioresource …, 2012 - Elsevier
Due to the growing demand of enantiomerically pure compounds, as well as the increasing strict safety, quality and environmentally requirements of industrial synthetic processes, the …
Number of citations: 268 www.sciencedirect.com
J Rao, R Zhang, G Xu, L Li… - Microbial Cell …, 2020 - microbialcellfactories.biomedcentral …
(S)-1-phenyl-1,2-ethanediol is an important chiral intermediate in the synthesis of liquid crystals and chiral biphosphines. (S)-carbonyl reductase II from Candida parapsilosis catalyzes …
GW Huisman, J Liang, A Krebber - Current Opinion in Chemical Biology, 2010 - Elsevier
Over the past two years the application of ketoreductases in the commercial synthesis of chiral alcohols has undergone a revolution. Biocatalysts are now often the preferred catalyst for …
Number of citations: 424 www.sciencedirect.com
X Zhou, R Zhang, Y Xu, H Liang, J Jiang, R Xiao - Process Biochemistry, 2015 - Elsevier
The biotransformation of 2-hydroxyacetophenone to (R)-1-phenyl-1, 2-ethanediol (PED) by NADH-dependent (R)-carbonyl reductase (RCR) from Candida parapsilosis is slow and …
Number of citations: 22 www.sciencedirect.com
C Li, Y Liu, XQ Pei, ZL Wu - Process Biochemistry, 2017 - Elsevier
The asymmetric bioreduction of several saturated N-heterocyclic ketones is demonstrated in a stereo-complementary fashion using the ketoreductases READH and ChKRED20 for the …
Number of citations: 9 www.sciencedirect.com
YH Kim, YJ Yoo - Enzyme and Microbial Technology, 2009 - Elsevier
Tin (IV) oxide was made using an anodization and annealing method and was used as a working electrode in an electrochemical cofactor regeneration reaction. This material was …
Number of citations: 81 www.sciencedirect.com
DC Solha, TM Barbosa, RV Viesser… - The Journal of …, 2014 - ACS Publications
The conformational preferences of 3-hydroxytetrahydropyran (1) were evaluated using infrared and nuclear magnetic resonance spectroscopic data in solvents of different polarities. …
Number of citations: 25 pubs.acs.org
S Malla, SN Gummadi - Protein and Peptide Letters, 2021 - ingentaconnect.com
Background: Physical parameters like pH and temperature play a major role in the design of an industrial enzymatic process. Enzyme stability and activity are greatly influenced by …
Number of citations: 3 www.ingentaconnect.com
L Shen, R Cang, G Yang, A Zeng, H Huang… - Chinese Journal of …, 2020 - Elsevier
The microbial production of either ester/lactones or enantio-enriched alcohols through Baeyer–Villiger oxidation or stereoselective reduction of ketones, respectively, is possible by …
Number of citations: 2 www.sciencedirect.com

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